Product packaging for 4-(3-Fluorophenyl)thiophene-2-carbaldehyde(Cat. No.:CAS No. 893736-69-1)

4-(3-Fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B3164812
CAS No.: 893736-69-1
M. Wt: 206.24 g/mol
InChI Key: OAWDTTAMRJOFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Fluorophenyl)thiophene-2-carbaldehyde (CAS 893736-69-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. With the molecular formula C11H7FOS and a molecular weight of 206.24 g/mol, this compound features a thiophene ring core linked to a 3-fluorophenyl group and an aldehyde functional group . The aldehyde group is a versatile synthetic handle, allowing this compound to serve as a key precursor in the synthesis of more complex molecules, particularly via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions and the formation of Schiff base ligands . Researchers utilize this scaffold in the design and synthesis of novel compounds for biological evaluation. Derivatives of 4-arylthiophene-2-carbaldehyde have demonstrated a range of promising biological activities in scientific studies, including antibacterial effects against Gram-positive and Gram-negative bacteria, antiurease activity, and nitric oxide (NO) scavenging capabilities . The presence of the fluorine atom can enhance the metabolic stability and bioavailability of resulting compounds, making this a valuable reagent in pharmaceutical research. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7FOS B3164812 4-(3-Fluorophenyl)thiophene-2-carbaldehyde CAS No. 893736-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDTTAMRJOFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Fluorophenyl Thiophene 2 Carbaldehyde

Retrosynthetic Analysis and Key Disconnections for 4-(3-Fluorophenyl)thiophene-2-carbaldehyde

A retrosynthetic analysis of this compound reveals two primary disconnection strategies. The first involves the formation of the thiophene (B33073) ring itself, while the second focuses on the creation of the carbon-carbon bond between the thiophene and the fluorophenyl moieties.

Thiophene Ring Construction Approaches

This strategy involves disconnecting the thiophene ring to reveal acyclic precursors. Several classical methods for thiophene synthesis can be considered:

Paal-Knorr Thiophene Synthesis: This approach would involve the cyclization of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govresearchgate.netepa.gov The retrosynthetic disconnection would lead to a substituted 1,4-dicarbonyl precursor.

Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. rsc.orgmatrixscientific.comrsc.orgresearchgate.net Subsequent modification of the amino group would be necessary to arrive at the target structure.

Hinsberg Thiophene Synthesis: This method utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene-2,5-dicarboxylate, which would require further functional group manipulation. amazonaws.comresearchgate.net

Arylation Strategies on Pre-functionalized Thiophene Scaffolds

A more common and direct approach involves the arylation of a pre-formed thiophene ring. The key disconnection here is the C-C bond between the thiophene at position 4 and the 3-fluorophenyl ring.

Suzuki-Miyaura Cross-Coupling: This is a highly versatile and widely used method for forming aryl-aryl bonds. tcichemicals.com The retrosynthesis leads to a halogenated thiophene derivative, typically 4-bromothiophene-2-carbaldehyde, and a fluorophenylboronic acid or its ester derivative. rsc.orgresearchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. bldpharm.com Retrosynthetically, this would involve either a stannylated thiophene and a fluorophenyl halide or a fluorophenylstannane and a halogenated thiophene.

Direct C-H Arylation: This modern approach avoids the pre-functionalization of one of the coupling partners, instead directly coupling an aryl halide with a C-H bond of the thiophene ring. mdpi.comsigmaaldrich.com This strategy could potentially simplify the synthesis by directly coupling 3-fluorophenyl bromide or iodide with thiophene-2-carbaldehyde (B41791).

Precursor Synthesis and Starting Material Derivatization for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of Substituted Fluorophenyl Intermediates

The primary fluorophenyl intermediate required for Suzuki-Miyaura coupling is 3-fluorophenylboronic acid. This compound is commercially available but can also be synthesized in the laboratory. A common method involves the reaction of 3-bromofluorobenzene with magnesium to form the Grignard reagent, which is then reacted with a trialkyl borate (B1201080) followed by acidic workup.

Table 1: Synthesis of 3-Fluorophenylboronic Acid

Reactant 1Reactant 2ReagentSolventProduct
3-BromofluorobenzeneMagnesium turningsTriisopropyl borateTetrahydrofuran3-Fluorophenylboronic acid

Preparation of Functionalized Thiophene-2-carbaldehyde Derivatives

For the Suzuki-Miyaura approach, 4-bromothiophene-2-carbaldehyde is the key thiophene precursor. This can be synthesized from commercially available thiophene-2-carbaldehyde via bromination. Care must be taken to control the regioselectivity of the bromination to favor the 4-position.

Table 2: Synthesis of 4-Bromothiophene-2-carbaldehyde

Starting MaterialReagentSolventProduct
Thiophene-2-carbaldehydeN-Bromosuccinimide (NBS)Acetic acid/Chloroform4-Bromothiophene-2-carbaldehyde

Direct Synthetic Pathways to this compound

The most direct and commonly reported method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This pathway offers high yields and good functional group tolerance. rsc.orgresearchgate.net

The reaction involves the palladium-catalyzed coupling of 4-bromothiophene-2-carbaldehyde with 3-fluorophenylboronic acid in the presence of a base.

Table 3: Suzuki-Miyaura Synthesis of this compound

Reactant 1Reactant 2CatalystBaseSolventYield
4-Bromothiophene-2-carbaldehyde3-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterGood to Excellent rsc.org

A representative procedure for a similar Suzuki-Miyaura coupling involves heating a mixture of the bromo-thiophene, the boronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent system such as dioxane/water. nih.gov The reaction is typically carried out under an inert atmosphere to prevent degradation of the catalyst. After the reaction is complete, the product is isolated and purified using standard techniques like extraction and column chromatography.

While less commonly reported for this specific molecule, direct C-H arylation presents a more atom-economical alternative. This would involve the palladium-catalyzed reaction of thiophene-2-carbaldehyde directly with a 3-fluorophenyl halide. mdpi.comsigmaaldrich.com Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high regioselectivity and yield.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging C-C bonds, offering high functional group tolerance and versatility. mdpi.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for synthesizing 4-arylthiophene-2-carbaldehydes. mdpi.comnih.gov The reaction typically involves the coupling of 4-bromothiophene-2-carbaldehyde with an appropriate arylboronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For the target molecule, this would involve the reaction between 4-bromothiophene-2-carbaldehyde and (3-fluorophenyl)boronic acid. The reaction is generally carried out under thermal conditions with catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net

A typical reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura synthesis of this compound.

(Image depicting the reaction of 4-bromothiophene-2-carbaldehyde with (3-fluorophenyl)boronic acid, catalyzed by Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent system such as toluene/water, yielding the target compound.)

Stille Coupling: The Stille reaction provides an alternative route, coupling an organotin reagent with an organic halide. organic-chemistry.orgwikipedia.org In this context, the synthesis could be achieved by reacting 4-bromothiophene-2-carbaldehyde with (3-fluorophenyl)trialkylstannane or, conversely, 4-(trialkylstannyl)thiophene-2-carbaldehyde with 1-bromo-3-fluorobenzene. While effective, the primary drawback of this method is the toxicity of the organotin compounds. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium(0) complex, often with ligands such as triphenylphosphine (B44618). libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of a (3-fluorophenyl)zinc halide with 4-bromothiophene-2-carbaldehyde. This method is known for its high reactivity and functional group tolerance. wikipedia.org One-pot procedures involving the in-situ generation of the organozinc reagent can enhance the efficiency of this process. organic-chemistry.orglih.lu

Directed Ortho Metalation (DoM) Strategies and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orguwindsor.ca

For the synthesis of this compound, a plausible DoM strategy could start with 3-(3-fluorophenyl)thiophene. In π-excessive heterocycles like thiophene, lithiation predominantly occurs at the C-2 position due to the ring's inherent electronic properties, which can be further influenced by the substituent. uwindsor.ca Treatment with a strong base like n-butyllithium would generate the 3-(3-fluorophenyl)thiophen-2-yllithium intermediate. Subsequent quenching of this intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would yield the desired this compound.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.nettandfonline.com The Gewald reaction is a classic MCR for synthesizing 2-aminothiophenes, which can be further modified. sciforum.net

While no specific MCR has been reported for the direct synthesis of this compound, it is conceivable to design such a route. For instance, a palladium-catalyzed four-component reaction could potentially assemble the thiophene ring from simpler precursors. researchgate.net Such a strategy might involve the reaction of a 3-fluorophenyl-substituted alkyne, an aryl iodide, a sulfur source like ethyl thioglycolate, and a carbon monoxide source to build the functionalized thiophene core in a convergent manner. researchgate.nettandfonline.com

Alternative Organometallic Chemistry Routes

Beyond the main palladium-catalyzed reactions, other organometallic routes can be considered. The Kumada coupling, which uses a Grignard reagent (organomagnesium halide), is a related cross-coupling method. This could involve the reaction of 4-bromothiophene-2-carbaldehyde with (3-fluorophenyl)magnesium bromide, catalyzed by a nickel or palladium catalyst. The Grignard metathesis method (GRIM) is another powerful technique, particularly for the synthesis of polythiophenes, but its principles can be applied to the synthesis of discrete molecules as well. cmu.edu

Optimization of Reaction Conditions and Efficiency for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the Suzuki-Miyaura coupling, the most probable route, extensive studies on similar substrates provide a clear roadmap for optimization. chemistryviews.orgnih.govrsc.org

Solvent Selection and Optimization

For the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with arylboronic acids, various solvents have been evaluated. A mixture of an organic solvent and water is commonly used to dissolve both the organic-soluble reactants and the inorganic base. mdpi.com Studies show that solvent systems like toluene/water or dioxane/water are highly effective. mdpi.com The polarity of the solvent can dictate the selectivity in certain cases and affect the mechanism of key steps like oxidative addition. whiterose.ac.uknih.gov

Below is a table summarizing the effect of different solvents on the yield of a model Suzuki-Miyaura reaction for the synthesis of 4-phenylthiophene-2-carbaldehyde, which serves as a proxy for the target compound. mdpi.com

Solvent System (v/v)Yield (%)Reference
Toluene/Water (4:1)Good mdpi.com
Dioxane/Water (4:1)Excellent mdpi.com
DMFLow/No Product nih.gov
t-BuOHGood nih.gov

Catalyst and Ligand Screening

The choice of palladium catalyst and associated ligands is paramount for a successful cross-coupling reaction. While Pd(PPh₃)₄ is a commonly used and effective catalyst for the synthesis of 4-arylthiophene-2-carbaldehydes mdpi.com, screening different catalysts and ligands can lead to improved yields, lower catalyst loadings, and milder reaction conditions. chemistryviews.orgresearchgate.net

Ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. Phosphine-based ligands, from simple triphenylphosphine to more complex biarylphosphines like XPhos, are widely used. nih.govrsc.org The steric and electronic properties of the ligand can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. researchgate.net In some cases, machine learning models have been employed to accelerate the optimization of catalyst systems for challenging Suzuki-Miyaura couplings. chemistryviews.orgnih.gov

The following table presents data from literature on catalyst and base optimization for similar Suzuki-Miyaura reactions.

Catalyst (mol%)BaseSolventYield (%)Reference
Pd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂OGood mdpi.com
Pd(OAc)₂ / XPhosCsFt-BuOHGood-Excellent nih.gov
PdCl₂(dppf)K₂CO₃DMFVariable chemicalbook.com
Pd(OAc)₂ / tBuBrettPhosKOHMeCNVariable acs.org

Temperature, Pressure, and Stoichiometry Effects

The efficiency and outcome of the Suzuki-Miyaura synthesis of this compound are significantly influenced by several key parameters, including temperature, pressure, and the stoichiometry of the reactants and catalyst.

Temperature: The reaction temperature plays a crucial role in the rate of reaction and the stability of the catalyst and reactants. Suzuki-Miyaura couplings are typically conducted at elevated temperatures to ensure a reasonable reaction rate. For the synthesis of similar 4-arylthiophene-2-carbaldehydes, reaction temperatures are commonly maintained in the range of 80-120 °C. nih.govmdpi.comresearchgate.net Lower temperatures may lead to incomplete conversion, while excessively high temperatures could promote catalyst decomposition and the formation of side products. The optimal temperature is often determined empirically for each specific substrate combination.

Pressure: The Suzuki-Miyaura reaction is generally carried out at atmospheric pressure, often under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine (B1218219) ligands. mdpi.com The use of sealed vessels may be employed when using low-boiling-point solvents to prevent their evaporation at the required reaction temperatures.

Stoichiometry: The molar ratios of the reactants, base, and catalyst are critical for maximizing the yield and minimizing impurities.

Reactants: Typically, a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents relative to the aryl halide) is used to ensure complete consumption of the more valuable halide starting material. researchgate.net

Base: A base is essential for the activation of the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used, typically in a 2 to 3-fold molar excess relative to the aryl halide. nih.govitu.edu.tr The choice of base can influence the reaction rate and yield.

Catalyst Loading: The palladium catalyst loading is a crucial factor. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. For laboratory-scale synthesis, catalyst loading typically ranges from 1 to 5 mol%. nih.govresearchgate.net For industrial applications, efforts are made to minimize the catalyst loading to as low as 0.1 mol% or less.

The following data table summarizes typical stoichiometric conditions for the synthesis of 4-arylthiophene-2-carbaldehydes based on literature precedents.

ComponentStoichiometric Ratio (relative to 4-bromothiophene-2-carbaldehyde)Purpose
(3-Fluorophenyl)boronic acid1.1 - 1.5 equivalentsTo ensure complete reaction of the limiting reagent.
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05 equivalents (1-5 mol%)To catalyze the cross-coupling reaction.
Base (e.g., K₃PO₄)2.0 - 3.0 equivalentsTo activate the boronic acid for transmetalation.
Solvent (e.g., Dioxane/Water)Sufficient quantity for dissolutionTo provide a medium for the reaction.

Reaction Kinetics and Monitoring

The kinetics of the Suzuki-Miyaura reaction are complex and depend on the interplay of several elementary steps, including oxidative addition, transmetalation, and reductive elimination. Kinetic studies on related palladium-catalyzed cross-couplings of thiophenes have shown that the reaction rate can be dependent on the concentrations of the palladium catalyst, the organoboron compound, and the thiophene substrate. nih.gov

Reaction Monitoring: The progress of the synthesis of this compound is typically monitored using chromatographic techniques to track the consumption of the starting materials and the formation of the product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of the reaction. A suitable eluent system, such as a mixture of n-hexane and ethyl acetate (B1210297), is used to separate the starting materials (4-bromothiophene-2-carbaldehyde and (3-fluorophenyl)boronic acid) from the product. nih.gov The spots can be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis and precise monitoring of reaction kinetics, HPLC is the preferred method. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly employed. researchgate.net The components are detected using a UV detector, and their concentrations are determined by comparing their peak areas to those of standard solutions.

A hypothetical HPLC monitoring profile for the reaction is presented in the table below, illustrating the change in the relative concentrations of key components over time.

Time (hours)4-bromothiophene-2-carbaldehyde (Relative Area %)This compound (Relative Area %)
01000
26535
43070
61090
8<1>99

This data allows for the determination of the reaction endpoint, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to degradation.

Purification and Isolation Techniques for Synthetic this compound

Once the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound in high purity.

Work-up Procedure: The typical work-up involves cooling the reaction mixture to room temperature, followed by partitioning between an organic solvent (such as ethyl acetate) and water. The organic layer is separated, washed with brine to remove residual water and inorganic salts, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. nih.gov The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification Techniques:

Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase. The crude material is loaded onto the column, and a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, is used as the mobile phase. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Crystallization: If the purified product is a solid, crystallization can be an effective final purification step to obtain a highly pure, crystalline material. The choice of solvent is critical and is determined by the solubility of the compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For thiophene derivatives, common crystallization solvents include ethanol, methanol, or mixtures of a good solvent (like dichloromethane (B109758) or ethyl acetate) and a poor solvent (like hexane). The process involves dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The following table outlines a typical purification sequence for this compound.

StepTechniqueReagents/SolventsPurpose
1ExtractionEthyl acetate, Water, BrineTo separate the product from the aqueous phase and inorganic salts.
2DryingAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
3ConcentrationRotary EvaporationTo remove the bulk of the solvent.
4Column ChromatographySilica gel, n-Hexane/Ethyl acetate gradientTo separate the product from starting materials and by-products.
5CrystallizationEthanol or Methanol/WaterTo obtain the final product in high purity.

Through the careful application of these synthetic and purification methodologies, this compound can be prepared in high yield and purity, making it readily available for its intended applications in further chemical synthesis.

Spectroscopic and Structural Elucidation Studies of 4 3 Fluorophenyl Thiophene 2 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By examining the magnetic properties of atomic nuclei, NMR provides valuable information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule.

The ¹H NMR spectrum of 4-(3-Fluorophenyl)thiophene-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, thiophene (B33073), and fluorophenyl protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the thiophene ring are expected to appear as two distinct signals. The proton at position 5 (H-5), being adjacent to the electron-withdrawing aldehyde group, would be more deshielded than the proton at position 3 (H-3). For a similar compound, 4-phenylthiophene-2-carbaldehyde, the protons at positions 3 and 5 of the thiophene ring show singlets at δ 7.8 ppm and δ 8.1 ppm, respectively. rsc.org

The protons of the 3-fluorophenyl ring will present a more complex pattern due to both homo- and heteronuclear coupling (with the ¹⁹F nucleus). The protons are expected to appear in the aromatic region (δ 7.0-7.8 ppm). The fluorine substituent will induce characteristic splitting patterns in the signals of the ortho, meta, and para protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aldehyde 9.8 - 10.0 s -
H-5 (thiophene) ~8.1 d J(H-5, H-3) ≈ 1.5
H-3 (thiophene) ~7.8 d J(H-3, H-5) ≈ 1.5

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 180-185 ppm. For thiophene-2-carbaldehyde (B41791), the aldehydic carbon appears at δ 183.1 ppm. rsc.org

The carbon atoms of the thiophene and fluorophenyl rings will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectroscopy. The electronic effect of the fluorine atom and the thiophene ring will influence the chemical shifts of the phenyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-aldehyde 180 - 185
C-2 (thiophene) 140 - 145
C-3 (thiophene) 125 - 130
C-4 (thiophene) 135 - 140
C-5 (thiophene) 130 - 135
C-1' (phenyl) 130 - 135
C-2' (phenyl) 115 - 120 (d, JCF)
C-3' (phenyl) 160 - 165 (d, ¹JCF)
C-4' (phenyl) 118 - 123 (d, JCF)
C-5' (phenyl) 130 - 135 (d, JCF)

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. doi.org The chemical shift of the fluorine atom in this compound will provide information about its electronic environment. For fluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃. The substitution pattern on the phenyl ring will cause a deviation from this value. For instance, the ¹⁹F chemical shift for 4-fluorobenzaldehyde (B137897) is reported to be -102.4 ppm. mjcce.org.mk Through-space interactions, such as those that could be revealed by Nuclear Overhauser Effect (NOE) studies, can also influence the fluorine chemical shift and provide insights into the molecule's conformation.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For this compound, COSY would confirm the coupling between the thiophene protons (H-3 and H-5) and the couplings between the protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the protonated carbons in the thiophene and fluorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is invaluable for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected between the aldehydic proton and the C-2 and C-3 carbons of the thiophene ring, as well as between the thiophene protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide information about the preferred conformation of the molecule, for instance, the relative orientation of the thiophene and fluorophenyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups.

C=O Stretching: The carbonyl group of the aldehyde will give rise to a strong and sharp absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. For thiophene-2-carbaldehyde, this band is observed at approximately 1665 cm⁻¹. mjcce.org.mk The conjugation with the thiophene ring lowers the frequency compared to a non-conjugated aldehyde. This band is also expected to be present, though likely weaker, in the Raman spectrum.

C-F Stretching: The carbon-fluorine bond will exhibit a strong absorption in the IR spectrum in the region of 1100-1300 cm⁻¹. This band is often one of the most intense in the spectrum of a fluorinated compound.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the thiophene and phenyl rings are expected to appear in the region of 1400-1600 cm⁻¹. These bands can be of variable intensity in the IR spectrum but are often strong in the Raman spectrum due to the polarizability of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O Stretching 1680 - 1700 Strong Medium-Weak
C-F Stretching 1100 - 1300 Strong Weak
C=C (aromatic) Stretching 1400 - 1600 Medium-Strong Strong
C-H (aromatic) Stretching 3000 - 3100 Medium-Weak Strong

Conformational Analysis via Vibrational Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes of a molecule are exquisitely sensitive to its geometry, allowing for the differentiation of various stable conformations. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl and thiophene rings.

In the absence of specific experimental vibrational spectra for this compound, a methodological approach can be outlined based on studies of similar structures, such as N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide. mjcce.org.mk A comprehensive conformational analysis would typically involve:

Computational Modeling: The first step is to identify potential energy minima corresponding to different conformers using computational methods, such as Density Functional Theory (DFT). These calculations can predict the relative energies and rotational barriers between different orientations of the phenyl ring with respect to the thiophene ring.

Vibrational Frequency Calculations: For each optimized conformer, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. These theoretical spectra provide a "vibrational fingerprint" for each conformation.

Spectral Comparison: The calculated spectra are then compared with experimentally obtained FT-IR and FT-Raman spectra. The degree of correlation between the experimental and calculated spectra allows for the assignment of the observed vibrational bands and the identification of the predominant conformer(s) in the sample.

Key vibrational bands that would be particularly informative for the conformational analysis of this compound include:

Thiophene Ring Vibrations: The breathing and stretching modes of the thiophene ring are sensitive to the substitution pattern and the electronic coupling with the phenyl ring.

C-F Stretch: The carbon-fluorine stretching vibration of the fluorophenyl group will also be present and can be a useful marker.

Out-of-Plane Bending Modes: Low-frequency out-of-plane bending modes are often indicative of the torsional angles between the aromatic rings.

A detailed analysis of the experimental vibrational spectra, in conjunction with theoretical calculations, would be required to definitively determine the preferred conformation of this compound in the gas phase or in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₁H₇FOS), the theoretical exact mass can be calculated.

Table 1: Predicted Monoisotopic Mass and m/z for Adducts of this compound

Identifier Value
Molecular FormulaC₁₁H₇FOS
Theoretical Monoisotopic Mass206.02016 Da
Predicted [M+H]⁺207.02744 m/z
Predicted [M+Na]⁺229.00938 m/z
Data is based on predictions for the constitutional isomer 5-(3-fluorophenyl)thiophene-2-carbaldehyde (B2698202) and would be identical for the this compound isomer. uni.lu

Upon electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) would be formed. Subsequent fragmentation could proceed through several pathways:

Loss of the Aldehyde Group: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion.

Cleavage of the Phenyl-Thiophene Bond: The bond connecting the two aromatic rings could cleave, leading to fragments corresponding to the fluorophenyl cation and the thiophene-2-carbaldehyde radical, or vice versa.

Ring Opening and Rearrangement: Thiophene rings can undergo complex rearrangements and ring-opening fragmentations.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to fully elucidate the fragmentation pathways and confirm the proposed structures of the fragment ions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the following sections outline the type of information that would be obtained from such a study.

A single-crystal X-ray diffraction analysis would reveal the precise conformation of the molecule in the crystalline state. A key parameter would be the dihedral angle between the plane of the thiophene ring and the plane of the 3-fluorophenyl ring. This angle would indicate the degree of twisting between the two aromatic systems, which has significant implications for the extent of π-conjugation. The bond lengths and angles within the thiophene and phenyl rings, as well as the aldehyde group, would be determined with high precision. These experimental values could then be compared with theoretical values obtained from computational chemistry to validate the computational models.

Table 2: Representative Crystallographic Data Collection and Refinement Parameters

Parameter Typical Value/Setting
DiffractometerFour-circle diffractometer (e.g., Rigaku Synergy S)
RadiationCu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å)
Temperature100 K or 293 K
Structure SolutionDirect Methods (e.g., SHELXT)
RefinementFull-matrix least-squares on F² (e.g., SHELXL)
This table represents typical parameters for a single-crystal X-ray diffraction experiment and is based on methodologies reported for similar compounds. rsc.org

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a role in the crystal packing:

π-π Stacking: The aromatic thiophene and phenyl rings could engage in π-π stacking interactions, which are a significant driving force in the packing of many aromatic compounds.

C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a potential hydrogen bond acceptor, and weak C-H···O hydrogen bonds involving aromatic or aldehyde C-H donors could be present.

C-H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, leading to C-H···F interactions.

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can interact with C-H bonds from neighboring molecules.

In some cases, molecules can adopt different conformations within the same crystal lattice or crystallize in different polymorphic forms, each with a unique conformation. This phenomenon is known as conformational isomerism or polymorphism. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond linking the two rings. It is possible that different crystalline forms could exist, each trapping a different conformer (e.g., a more planar vs. a more twisted conformation). The presence of multiple conformers in the solid state can have a significant impact on the material's physical properties. sigmaaldrich.com Identifying and characterizing these different forms would be a key aspect of a thorough solid-state analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. The absorption spectrum reveals the energies at which a molecule absorbs light to promote electrons to higher energy states, while the emission spectrum shows the energy of light released as the molecule returns to the ground state.

For π-conjugated systems like this compound, the UV-Vis spectrum is expected to show strong absorption bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation in the molecule. A more planar conformation, which allows for greater overlap of the π-orbitals between the thiophene and phenyl rings, would typically result in a bathochromic (red) shift of the absorption maximum to longer wavelengths.

While specific experimental spectra for this compound are not available, studies on related aryl-thiophene derivatives provide insight into their expected electronic properties. For instance, the UV-Vis absorption spectra of various substituted thiophenes have been investigated to understand the relationship between structure and optoelectronic properties. sigmaaldrich.com

Table 3: Representative Photophysical Data for a Thiophene Derivative

Solvent λ_abs (nm) λ_em (nm)
Methanol (B129727)Data not availableData not available
Acetonitrile (B52724)Data not availableData not available
Dichloromethane (B109758)Data not availableData not available
This table is a template for the type of data that would be collected. Specific values for this compound would need to be determined experimentally.

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within its conjugated system. This system comprises the thiophene ring, the phenyl ring, and the carbaldehyde group. The degree of conjugation and the planarity of the molecule are critical factors in determining the energy of these transitions.

The connection between the thiophene and phenyl rings allows for electronic communication, effectively extending the π-conjugated path. This extended conjugation typically leads to a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the individual parent chromophores, thiophene-2-carbaldehyde and 3-fluorophenylbenzene. The planarity of the molecule, or the lack thereof, significantly impacts the efficiency of this π-conjugation. diva-portal.org Steric hindrance between the two rings could lead to a twisted conformation, which would disrupt the overlap of p-orbitals and result in a blue-shift (a shift to shorter wavelengths) of the absorption spectrum.

The primary electronic transitions of interest in such molecules are the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions. In this D-π-A system, the electron-rich thiophene ring and, to a lesser extent, the fluorophenyl ring contribute to the HOMO, while the electron-withdrawing carbaldehyde group significantly contributes to the LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of the main absorption band.

To provide a comparative context, studies on related thiophene derivatives have shown that the nature and position of substituents can be used to tune the optical properties across a wide spectral range. rsc.org For instance, the stretching frequency of the C=O group in unsubstituted thiophene-2-carbaldehyde is reported to be around 1665 cm⁻¹. researchgate.net In this compound, this value might be slightly altered due to the electronic influence of the fluorophenyl group.

Interactive Data Table: Expected Spectroscopic Data

Spectroscopic PropertyExpected Range/ValueInfluencing Factors
UV-Vis Absorption (λmax) 280 - 350 nmExtended π-conjugation, molecular planarity, solvent polarity
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹Efficiency of the π-π* transition
FTIR: C=O Stretch (νC=O) ~1660 - 1670 cm⁻¹Electronic effect of the 3-fluorophenyl group
FTIR: C=C Aromatic Stretch ~1400 - 1600 cm⁻¹Vibrations of the thiophene and phenyl rings

Excited State Properties and Photophysical Behavior

Upon absorption of a photon, this compound will be promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical behavior, including fluorescence and non-radiative decay processes.

The nature of the lowest excited state (S1) is critical. In D-π-A systems, the S1 state often possesses a significant intramolecular charge transfer (ICT) character. This means that upon excitation, there is a net movement of electron density from the electron-donating thiophene and fluorophenyl parts of the molecule to the electron-accepting carbaldehyde group. The extent of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties and the polarity of the surrounding medium.

The photophysical properties of similar thiophene-based chromophores are known to be sensitive to solvent polarity. mdpi.com In polar solvents, the ICT state is stabilized, which can lead to a red-shift in the fluorescence emission spectrum (solvatochromism). This stabilization can also influence the fluorescence quantum yield and lifetime. In some cases, the stabilization of the ICT state in polar solvents can promote non-radiative decay pathways, leading to a decrease in fluorescence intensity.

The excited state dynamics of thiophene derivatives can be complex, involving processes such as intersystem crossing to the triplet state and internal conversion. Computational studies on thiophene and its oligomers have highlighted the role of ring puckering and other conformational changes in their photochemistry. sigmaaldrich.com For this compound, torsional relaxation between the thiophene and phenyl rings in the excited state could be a significant non-radiative decay channel, affecting its fluorescence efficiency.

The potential for this molecule to exhibit interesting photophysical behaviors, such as aggregation-induced emission (AIE) or mechanofluorochromism, would depend on its solid-state packing and intermolecular interactions. However, without experimental data, such properties remain speculative.

Interactive Data Table: Predicted Photophysical Properties

Photophysical PropertyPredicted BehaviorInfluencing Factors
Fluorescence Emission (λem) Expected in the near-UV or visible region, red-shifted from absorptionStokes shift, solvent polarity, excited state relaxation
Fluorescence Quantum Yield (ΦF) Likely to be moderate, but highly dependent on solvent and molecular rigidityCompetition between radiative and non-radiative decay pathways
Excited State Dipole Moment Expected to be larger than the ground state dipole momentIntramolecular charge transfer (ICT) character
Solvatochromism Positive solvatochromism (red-shift in more polar solvents) is expectedStabilization of the ICT state by polar solvents

Theoretical and Computational Investigations of 4 3 Fluorophenyl Thiophene 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. For 4-(3-fluorophenyl)thiophene-2-carbaldehyde, these calculations can elucidate its three-dimensional structure, electronic landscape, and reactivity.

Geometry Optimization and Conformational Energy Landscape Analysis

The geometry of this compound is defined by the spatial arrangement of its constituent thiophene (B33073), phenyl, and carbaldehyde groups. The central thiophene ring connected to a phenyl ring at the 4-position and a carbaldehyde group at the 2-position allows for rotational freedom around the C-C single bonds, leading to different conformers.

The carbaldehyde group also has rotational freedom around the C-C bond connecting it to the thiophene ring. Two primary planar conformers are expected: one where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring (O,S-cis) and another where it is oriented away (O,S-trans). The relative energies of these conformers would determine their population at a given temperature.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted ValueBasis of Prediction
Thiophene-Phenyl Dihedral Angle~30-40°Analogy with computational studies on 4-phenylthiophene and similar biaryl systems.
Carbaldehyde ConformationO,S-trans likely more stableBased on studies of other 2-formylthiophenes, where the O,S-trans conformer is often found to be of lower energy.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbital Distributions)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be delocalized primarily over the electron-rich thiophene ring and the phenyl ring, characteristic of π-conjugated systems. The LUMO, on the other hand, will likely have significant contributions from the electron-withdrawing carbaldehyde group, as well as the thiophene and phenyl rings.

The introduction of a fluorine atom, being highly electronegative, generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. researchgate.net The effect is often more pronounced on the HOMO level. researchgate.net Consequently, the HOMO-LUMO gap of this compound is anticipated to be comparable to or slightly larger than that of the non-fluorinated analogue. Studies on various thiophene derivatives have reported HOMO-LUMO gaps in the range of 3.11–3.83 eV.

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy Range (eV)Basis of Prediction
HOMO Energy-5.5 to -6.5Extrapolation from data on fluorinated thiophenes and phenylthiophenes. researchgate.netresearchgate.net
LUMO Energy-2.0 to -3.0Extrapolation from data on fluorinated thiophenes and phenylthiophenes. researchgate.netresearchgate.net
HOMO-LUMO Gap~3.0 - 4.0Based on typical values for substituted thiophenes and the stabilizing effect of fluorine. um.edu.my

Electrostatic Potential Surface (EPS) Analysis and Charge Distribution

The electrostatic potential surface (EPS) provides a visual representation of the charge distribution within a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. The EPS maps the electrostatic potential onto the electron density surface.

For this compound, the EPS is expected to show a region of negative potential (red/yellow) around the electronegative oxygen atom of the carbaldehyde group and the fluorine atom on the phenyl ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the aldehydic proton and the protons on the aromatic rings. The thiophene sulfur atom may exhibit a region of moderately negative potential. Such analyses are crucial for understanding intermolecular interactions. researchgate.net

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. As a π-conjugated system, this compound is expected to have a relatively high polarizability, which can be further influenced by the substituent groups.

Spectroscopic Property Prediction and Validation

Computational chemistry also allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the thiophene protons, and the protons of the 3-fluorophenyl group. The aldehydic proton is expected to appear at a high chemical shift (downfield). The chemical shifts of the thiophene and phenyl protons will be influenced by their electronic environment, including the effects of the carbaldehyde and fluoro substituents.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the 3-fluorophenyl group. The carbon atoms directly attached to the fluorine and the carbaldehyde group will exhibit significant shifts. Studies on substituted thiophenes have demonstrated a good correlation between calculated and experimental NMR chemical shifts. niscpr.res.incdnsciencepub.commdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift Range (ppm)Basis of Prediction
Aldehyde Carbonyl (C=O)180 - 190Typical range for aromatic aldehydes.
Thiophene C2 (attached to CHO)140 - 150Based on data for 2-formylthiophenes.
Thiophene C4 (attached to Ph-F)135 - 145Influence of the aryl substituent.
Phenyl C1' (attached to Thiophene)130 - 140Effect of the thiophene substituent.
Phenyl C3' (attached to F)160 - 165 (as a doublet due to C-F coupling)Strong deshielding and coupling from fluorine.

Vibrational Frequency Calculations (IR, Raman)

To understand the vibrational modes of this compound, researchers would typically employ Density Functional Theory (DFT) calculations. A common approach involves using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). After optimizing the molecule's geometry to find its lowest energy state, harmonic vibrational frequencies are calculated. These computed frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra. The calculations would predict the frequencies and intensities of characteristic vibrations, such as the C=O stretch of the aldehyde, C-F stretching, and various C-C and C-S stretching and bending modes within the thiophene and phenyl rings.

Electronic Absorption Spectra Prediction

The electronic absorption properties, which determine the compound's interaction with UV-Visible light, are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). Following a ground-state geometry optimization, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths. These values correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum. For this compound, these calculations would identify the electronic transitions, such as π → π* and n → π*, and predict how the substitution pattern influences the absorption spectrum.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization for Key Synthetic Transformations

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. To investigate the synthesis of this compound, for instance, via a Suzuki or Stille coupling, researchers would use DFT to locate and characterize the transition state structures for each elementary step of the catalytic cycle. This involves identifying the high-energy structures that connect reactants, intermediates, and products. Frequency calculations are then used to confirm that a located structure is a true transition state, characterized by a single imaginary frequency.

Reaction Energy Profiles and Activation Barriers

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction pathway. The difference in energy between the reactants and the highest-energy transition state determines the activation barrier, a critical factor in understanding the reaction kinetics and feasibility.

Solvent Effects on Reaction Pathways using Continuum and Explicit Solvation Models

Since reactions are typically carried out in a solvent, its effect on the reaction mechanism is crucial. Computational models can account for this in two primary ways. Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. For more detailed insights, explicit solvation models can be used, where a number of solvent molecules are included directly in the calculation, allowing for the study of specific solvent-solute interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility. For this molecule, MD could explore the rotation around the single bond connecting the thiophene and phenyl rings, identifying the preferred dihedral angles and the energy barriers between different conformations. In a simulated condensed phase, MD can also provide insights into intermolecular interactions, such as π-stacking, which are important for understanding the material properties of the compound.

In Silico Design of Derivatives based on Electronic Structure Perturbations

The in silico design of derivatives of this compound is a strategic approach that leverages computational tools to predict how modifications to its chemical structure will influence its electronic properties and, consequently, its potential applications. This process is often guided by an initial understanding of the parent molecule's electronic landscape, which can be elucidated through methods like Density Functional Theory (DFT).

Theoretical studies on thiophene-based compounds often involve the analysis of their electronic structure to understand their reactivity and potential as building blocks for functional materials. rsc.orgmdpi.com For this compound, the electronic properties are largely dictated by the interplay between the electron-donating thiophene ring and the electron-withdrawing carbaldehyde group, further modulated by the presence of the 3-fluorophenyl substituent. The fluorine atom, being highly electronegative, can induce significant electronic perturbations.

The design of new derivatives often focuses on introducing various substituents at different positions on the thiophene or phenyl rings. The goal is to systematically alter the electronic distribution within the molecule. For instance, attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions, reactivity, and stability.

Computational studies on related thiophene derivatives have demonstrated that such substitutions can significantly impact their biological activity and material properties. For example, in studies of similar thiophene-based molecules, molecular docking simulations have been used to predict the binding affinity of derivatives to biological targets, such as enzymes. nih.govresearchgate.netresearchgate.net These studies often reveal that specific substitutions lead to enhanced interactions within the active site of a protein.

A systematic in silico approach to designing derivatives of this compound would involve the following steps:

Baseline Calculation: A thorough computational analysis of the parent molecule, this compound, is performed to establish its baseline electronic properties, including orbital energies, electron density distribution, and molecular electrostatic potential (MEP).

Strategic Substitution: A library of virtual derivatives is created by introducing a variety of functional groups at key positions. These substituents are chosen based on their known electron-donating or electron-withdrawing capabilities.

Property Prediction: The electronic and structural properties of each virtual derivative are then calculated using the same computational methods. This allows for a direct comparison of how each substituent perturbs the electronic structure relative to the parent molecule.

Analysis and Selection: The resulting data is analyzed to identify derivatives with desired electronic properties. For instance, a smaller HOMO-LUMO gap might be desirable for applications in organic electronics, while specific charge distributions might be sought to enhance interactions with a biological target.

The following tables illustrate hypothetical data from such an in silico design study, showcasing how different substituents could modulate the electronic properties of this compound.

Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives

Derivative NameSubstituent (R)Position of RHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Parent Compound -H--6.25-2.104.15
Derivative A-NO₂5-position of thiophene-6.50-2.803.70
Derivative B-NH₂5-position of thiophene-5.90-1.904.00
Derivative C-OCH₃4'-position of phenyl-6.10-2.054.05
Derivative D-CN4'-position of phenyl-6.40-2.503.90

Table 2: Predicted Biological Activity Scores of Hypothetical Derivatives from Molecular Docking

Derivative NameTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Parent Compound Hypothetical Kinase-7.5LEU83, VAL91
Derivative AHypothetical Kinase-8.2LEU83, VAL91, LYS16
Derivative BHypothetical Kinase-7.8LEU83, ALA145
Derivative CHypothetical Kinase-7.9LEU83, VAL91
Derivative DHypothetical Kinase-8.5LEU83, VAL91, ASP181

These computational approaches enable the rational design of novel molecules with potentially enhanced properties, guiding synthetic efforts toward the most promising candidates and accelerating the discovery process. bohrium.com

Synthetic Applications and Derivatization Strategies for 4 3 Fluorophenyl Thiophene 2 Carbaldehyde

Role as a Versatile Building Block in Multi-Step Organic Synthesis

4-(3-Fluorophenyl)thiophene-2-carbaldehyde serves as a crucial intermediate and building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The synthesis of the parent scaffold, 4-arylthiophene-2-carbaldehyde, is often achieved through powerful cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent method, where a halogenated thiophene-2-carbaldehyde (B41791) is coupled with an appropriate arylboronic acid or ester in the presence of a palladium catalyst. nih.gov This synthetic route is highly efficient and tolerates a wide variety of functional groups, allowing for the introduction of diverse aryl substituents, such as the 3-fluorophenyl group, in moderate to excellent yields. nih.gov

Once synthesized, the aldehyde group is the primary site for a vast array of chemical transformations. It can readily undergo nucleophilic addition, condensation, oxidation, and reduction reactions, making it a gateway to numerous other functional groups and molecular systems. This versatility is fundamental to its role in medicinal chemistry and materials science, where the thiophene (B33073) core is a privileged scaffold. nih.govmdpi.com The compound's structure is a classic example of an organic building block used for the bottom-up assembly of complex molecules.

Derivatization into Novel Heterocyclic Architectures

The aldehyde functionality of this compound is a key handle for its elaboration into more complex heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. mdpi.comnih.gov

The electrophilic carbon of the carbaldehyde group readily reacts with various dinucleophiles to form five- and six-membered heterocyclic rings. mdpi.com

Nitrogen-Containing Heterocycles: Condensation reactions with nitrogen-based nucleophiles are common. For instance, reaction with hydrazines can yield pyrazoles, while reaction with 1,2-diamines, such as o-phenylenediamine, can lead to the formation of benzodiazole derivatives. jocpr.com The synthesis of various nitrogen heterocycles like pyridines, pyrimidines, and pyrazines often involves the use of aldehyde precursors in cyclization reactions. mdpi.com Schiff base ligands, formed by the condensation of aldehydes with primary amines, can also serve as intermediates for further cyclization or for the synthesis of metal complexes. jocpr.com

Oxygen-Containing Heterocycles: While less direct, the aldehyde can be transformed into functional groups that facilitate the synthesis of oxygen-containing heterocycles. pku.edu.cn For example, reduction to an alcohol followed by etherification or participation in reactions to form pyran or furan rings are plausible synthetic routes. researchgate.net Methodologies like the Algar-Flynn-Oyamada reaction, which starts from an aldehyde and a 2'-hydroxyacetophenone to form a flavone, demonstrate the potential pathways available. researchgate.net

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved through various strategies. nih.govnih.gov The aldehyde can be a precursor in multi-step sequences to build rings like thiazoles or thiadiazoles. organic-chemistry.org For example, condensation with compounds containing both an amino group and a thiol group, such as 2-aminothiophenol, can lead to the formation of thiazole derivatives. The Paal-Knorr thiophene synthesis, which uses 1,4-dicarbonyl compounds, illustrates a fundamental approach to forming thiophene rings, highlighting the importance of carbonyl precursors in the synthesis of sulfur heterocycles. nih.govpharmaguideline.com

A summary of potential heterocyclic syntheses starting from an aldehyde precursor is presented below.

Nucleophile/ReagentResulting Heterocycle Class
Hydrazines (e.g., Hydrazine, Phenylhydrazine)Pyrazoles, Pyrazolines
1,2-Diamines (e.g., o-Phenylenediamine)Benzimidazoles, Diazepines
Amidines, Urea, ThioureaPyrimidines, Pyrimidinones
2-AminoethanethiolThiazolidines
HydroxylamineIsoxazoles

The reactivity of this compound can be harnessed to construct intricate polycyclic systems, including fused and spirocyclic architectures.

Fused Systems: Fused heterocycles, where two or more rings share a bond, are common motifs in natural products and pharmaceuticals. The Fischer indole synthesis, for example, involves the reaction of an aldehyde or ketone with a phenylhydrazine to produce an indole ring fused to another system. researchgate.net By reacting this compound with appropriate arylhydrazines, it is possible to synthesize thieno[3,2-b]indole derivatives, which are fused N,S-heterotetracenes. researchgate.net

Spirocyclic Systems: Spiro compounds, characterized by two rings connected through a single shared atom, possess unique three-dimensional structures that are of great interest in materials science and medicinal chemistry. nih.govbeilstein-journals.org The synthesis of spiro heterocycles often involves intramolecular cyclization reactions or cycloadditions where the aldehyde group can participate. For example, condensation of an aldehyde with a suitable reagent can create an intermediate that undergoes a subsequent ring-forming reaction onto a different part of the molecule. Methodologies for creating spiro-1,3-thiazolidin-4-ones often involve the condensation of an imine (derived from an aldehyde) with thioglycolic acid. beilstein-journals.org

Precursors for Advanced Functional Materials

The aromatic and electronically tunable nature of the this compound scaffold makes it an attractive precursor for the development of advanced functional materials with specific optical and electronic properties. nih.gov

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in solar cells, field-effect transistors, and light-emitting diodes. uwaterloo.canih.gov The synthesis of these polymers often relies on the polymerization of functionalized thiophene monomers. This compound, after suitable modification, can serve as such a monomer. The aldehyde group can be converted into other functionalities, such as vinyl or ethynyl groups, which can then participate in polymerization reactions. Alternatively, the aldehyde can be used to connect different monomer units prior to polymerization. The presence of the fluorophenyl group can fine-tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, influencing its performance in electronic devices. rsc.orgdntb.gov.ua Direct arylation polymerization is a key technique for synthesizing such polymers, offering a more atom-economical route compared to traditional cross-coupling methods. uwaterloo.ca

The thiophene sulfur atom and the aldehyde oxygen atom, along with potential nitrogen atoms introduced through derivatization, can act as coordination sites for transition metals. jocpr.com By converting the aldehyde into an imine (forming a Schiff base), a bidentate ligand can be created that chelates to metal ions through the imine nitrogen and the thiophene sulfur. jocpr.com Such metal complexes have applications in catalysis and materials science. The electronic properties of the ligand, influenced by the 3-fluorophenyl substituent, can modulate the catalytic activity and stability of the metal center. Furthermore, N,S-heterocyclic carbenes (NSHCs), which can be synthesized from precursors like thiophene aldehydes, are an important class of ligands for robust transition metal catalysts. nih.gov The resulting complexes can be used in a variety of C-C coupling reactions. nih.gov

Intermediates for Organic Electronic Materials

Thiophene-based π-conjugated molecules and polymers are foundational to the field of organic electronics, finding applications as semiconductors in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The performance of these devices is intrinsically linked to the electronic properties of the organic materials used, which can be precisely tuned through synthetic chemistry.

This compound is a promising building block for such materials. The structure can be described as a donor-acceptor (D-A) system, where the thiophene ring acts as an electron donor and the 3-fluorophenyl group provides electron-withdrawing character. This inherent electronic push-pull nature is a common design strategy for creating materials with desirable optical and charge-transport properties. rsc.orgbeilstein-journals.org The introduction of fluorine atoms is a well-established method to lower the HOMO and LUMO energy levels of organic semiconductors, which can improve device efficiency and stability. nih.gov

The true synthetic utility of this compound in materials science lies in the reactivity of the 2-carbaldehyde group. This functional group serves as a key reaction site for extending the π-conjugation of the molecule. Through well-known condensation reactions, it can be converted into larger, more complex conjugated systems necessary for effective charge transport.

Key derivatization reactions include:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) to form vinyl-linked derivatives, extending the conjugated path.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphonium ylides or phosphonate carbanions to create various substituted alkenes, allowing for the introduction of diverse functional groups.

Suzuki and Stille Cross-Coupling: While the aldehyde itself is not directly used in these reactions, its parent scaffold, 4-(3-fluorophenyl)thiophene, is synthesized via these methods. nih.govnih.gov The aldehyde can then be used to link these core units together to form oligomers or polymers.

These derivatization strategies allow chemists to systematically modify the electronic and physical properties of the resulting materials to optimize them for specific electronic applications. nottingham.ac.ukjuniperpublishers.com

Reaction TypeReactant ExampleResulting Structure MotifApplication Relevance
Knoevenagel CondensationMalononitrileThiophene-vinyl-dicyanideCreates strong electron-accepting units for n-type or ambipolar semiconductors.
Wittig ReactionTriphenylphosphine-based ylideStilbene-like thiophene derivativesExtends π-conjugation, tuning the absorption/emission spectra for OLEDs.
Horner-Wadsworth-EmmonsDiethyl cyanomethylphosphonateThiophene-acrylonitrile derivativesProvides access to a wide range of functionalized alkenes for polymer side-chains or main-chain components.
Schiff Base FormationAniline derivativesThiophene-based iminesCan introduce charge-transporting moieties like triphenylamines for hole-transport materials. beilstein-journals.org

Scaffold for Combinatorial Library Generation and High-Throughput Synthesis

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally related compounds is a key strategy for identifying new leads. This process, often aided by high-throughput synthesis and screening, relies on the use of a central molecular framework, or "scaffold," that can be readily and diversely functionalized. purdue.edunih.gov

This compound is an excellent scaffold for combinatorial chemistry. Its key features include:

A rigid, well-defined core structure provided by the thiophene and phenyl rings.

A highly reactive aldehyde group that can participate in a wide range of reactions, particularly multicomponent reactions (MCRs). rug.nl

Multiple positions on both the thiophene and phenyl rings that could be further functionalized in subsequent steps.

Multicomponent reactions are particularly powerful for library generation as they allow for the creation of complex molecules from three or more starting materials in a single step, maximizing molecular diversity. The aldehyde functionality of this compound makes it an ideal substrate for several MCRs, such as the Ugi, Passerini, or Biginelli-like reactions. By varying the other components in these reactions, a vast library of complex, three-dimensional molecules can be rapidly synthesized from this single scaffold. rug.nl This approach is highly efficient for exploring chemical space to find molecules with desired biological activity or material properties. The known antibacterial and antiurease activities of related 4-arylthiophene-2-carbaldehydes provide a strong rationale for using this scaffold in medicinal chemistry screens. nih.govnih.gov

Hypothetical Library Generation via Ugi Four-Component Reaction (U-4CR)
Component 1 (Scaffold)Component 2 (Amine)Component 3 (Isocyanide)Component 4 (Carboxylic Acid)Resulting Library Scaffold
This compoundAmine AIsocyanide XAcid 1Diverse α-acylamino amides
Amine BIsocyanide YAcid 2containing the thiophene core
Amine CIsocyanide ZAcid 3...and so on for all combinations

Development of Novel Prodrugs or Latent Forms through Chemical Modification

A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active parent drug. baranlab.org This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specific delivery. acs.orgmdpi.com Chemical modification of a key functional group is the basis of prodrug design. acs.org

The aldehyde group of this compound is an ideal handle for creating prodrugs. Given that derivatives of this scaffold have shown biological potential, developing prodrug forms could be a viable strategy to improve their pharmacokinetic profiles. nih.gov The aldehyde can be chemically modified to form a bioreversible linkage, which is stable during administration but is cleaved under specific physiological conditions (e.g., enzymatic action, pH change) to regenerate the parent aldehyde.

Potential prodrug strategies involving the aldehyde group include:

Imines (Schiff Bases): Formed by condensation with amines. Imines can be designed to hydrolyze back to the aldehyde and amine at the low pH of the stomach or in specific tissues.

Acetals/Ketals: Formed by reaction with alcohols or diols. These are also susceptible to acid-catalyzed hydrolysis, potentially releasing the drug in the acidic microenvironment of tumors or lysosomes.

Oximes: Formed with hydroxylamine derivatives. Oxime prodrugs can be cleaved by enzymatic or reductive pathways in the body.

Hydrazones: Formed with hydrazine derivatives, offering another class of hydrolyzable linkages with tunable stability.

The choice of the modifying group, or "promoiety," is critical, as it dictates the stability, solubility, and cleavage mechanism of the prodrug. mdpi.com The promoiety should ideally be non-toxic and readily excreted after cleavage. acs.org

Promolety TypeLinkage Formed with AldehydePotential Cleavage MechanismPotential Advantage
Amino AcidImine (Schiff Base)pH-dependent hydrolysis (e.g., stomach acid)May improve solubility and/or target amino acid transporters.
Polyethylene Glycol (PEG)AcetalAcid-catalyzed hydrolysisSignificantly increases aqueous solubility and circulation time.
Sugar (e.g., Glucose)AcetalAcid- or enzyme-mediated hydrolysisCan enhance water solubility and potentially target glucose transporters.
N-Alkyl HydroxylamineOximeEnzymatic reduction/hydrolysisOffers a different cleavage profile compared to simple hydrolysis.

Green Chemistry Approaches in the Synthetic Utilization of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itmdpi.com Applying these principles to the synthesis and use of this compound can lead to more sustainable, efficient, and environmentally benign methodologies. nih.gov

Synthesis of the Scaffold: The core structure is typically assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction between a thiophene boronic acid and a fluorophenyl halide (or vice versa). nih.gov Greener approaches to this key step include:

Direct C-H Arylation: This modern technique couples an aryl halide directly with a C-H bond of the thiophene ring, avoiding the need to pre-functionalize the thiophene into an organometallic reagent. This improves atom economy by reducing steps and waste. unito.it

Aqueous Media: Performing cross-coupling reactions in water instead of volatile organic solvents significantly reduces environmental impact. unito.it Using industrial wastewater as the medium presents a further opportunity to repurpose waste streams. unito.it

Catalyst Improvement: Developing highly active palladium catalysts that can be used at very low loadings (ppm levels) or are heterogeneous and recyclable minimizes metal waste and simplifies purification.

Utilization of the Aldehyde: Reactions involving the aldehyde group can also be made greener.

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields. researchgate.net

Solvent-Free Reactions: Performing condensation reactions under solvent-free or mechanochemical (grinding) conditions eliminates solvent waste entirely.

Use of Green Catalysts: Employing solid acid catalysts or biocatalysts for derivatization reactions can replace hazardous and corrosive reagents.

By integrating these approaches, the entire life cycle of this compound, from its synthesis to its conversion into value-added products, can be made more sustainable.

Comparison of Traditional vs. Green Synthetic Approaches
Process StepTraditional ApproachGreen Chemistry ApproachImprovement
Scaffold SynthesisSuzuki coupling in organic solvents (e.g., Toluene, DMF) with stoichiometric boronic acid.Direct C-H arylation in water using a recyclable catalyst. unito.itHigher atom economy, safer solvent, reduced waste, catalyst reuse.
Derivatization (e.g., Knoevenagel)Refluxing in organic solvent with a stoichiometric base catalyst for several hours.Microwave-assisted, solvent-free reaction with a solid acid catalyst. researchgate.netDrastically reduced reaction time and energy use; elimination of solvent waste.
Workup/PurificationLiquid-liquid extraction with organic solvents followed by column chromatography.Filtration to remove heterogeneous catalyst, followed by precipitation or crystallization of the product.Significant reduction in solvent use and silica gel waste.

Challenges, Opportunities, and Future Research Directions for 4 3 Fluorophenyl Thiophene 2 Carbaldehyde

Addressing Synthetic Challenges and Enhancing Methodological Efficiency

A significant hurdle is ensuring regioselectivity, particularly when starting with polyhalogenated thiophenes. The electronic differences between halogenated sites can be exploited for regiocontrol, but unwanted side reactions such as dehalogenation can reduce yields. nih.govnih.gov For instance, in the synthesis of related polysubstituted thiophenes, minimizing the amount of water was found to be crucial to prevent significant dehalogenation during the initial coupling step. nih.govnih.gov

Another challenge lies in the stability of the boronic acid coupling partners. Polyfluorophenyl and some heteroaromatic boronic acids are known to be unstable under basic reaction conditions, leading to deboronation which competes with the desired cross-coupling. nih.govnih.gov This necessitates the development of palladium precatalysts that can rapidly generate the active catalytic species under mild conditions to outpace the decomposition of the boronic acid. nih.govnih.gov

ChallengePotential SolutionKey Considerations
Regioselectivity Strategic choice of starting materials (e.g., 4-bromothiophene-2-carbaldehyde), precise control of reaction conditions.Electronic and steric effects of substituents.
Side Reactions Optimization of solvent systems (e.g., minimal water), use of appropriate bases.Dehalogenation and protodeboronation are common side reactions. nih.govnih.govlibretexts.org
Catalyst Efficiency Development of advanced palladium precatalysts and ligands (e.g., XPhos), exploring alternative metal catalysts.Catalyst loading, stability, and turnover number. nih.gov
Purification Development of one-pot procedures, use of catalysts that simplify product isolation.Reduces solvent waste and improves process mass intensity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The aldehyde functionality of 4-(3-Fluorophenyl)thiophene-2-carbaldehyde is a versatile handle for a variety of chemical transformations. Established reactions for thiophene-2-carbaldehydes, such as the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction, are expected to be applicable to this fluorinated analogue, providing access to a wide range of derivatives with extended conjugation. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The Horner-Wadsworth-Emmons reaction, in particular, is a reliable method for the stereoselective synthesis of (E)-alkenes. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The presence of the electron-withdrawing 3-fluorophenyl group is likely to influence the reactivity of both the thiophene (B33073) ring and the aldehyde. The aldehyde carbon will be more electrophilic, potentially enhancing its reactivity towards nucleophiles. Conversely, the thiophene ring will be more electron-deficient, which could alter its susceptibility to electrophilic aromatic substitution and open up possibilities for nucleophilic aromatic substitution reactions under certain conditions. Thioaldehydes bearing electron-withdrawing substituents have been shown to react with thiols in a thiophilic manner to produce unsymmetrical disulfides. nih.gov

Future research should aim to explore these nuanced reactivity patterns. For instance, investigating the compound's participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. Furthermore, exploring its behavior in cycloaddition reactions or under photochemical conditions could unveil unprecedented transformations and lead to the synthesis of novel heterocyclic systems.

Advancements in Catalytic Methods for its Derivatization and Functionalization

Beyond the reactions of the aldehyde group, modern catalytic methods offer powerful tools for the further derivatization and functionalization of the this compound core. Palladium-catalyzed C-H bond activation and direct arylation have emerged as highly efficient strategies for the functionalization of thiophenes, allowing for the introduction of additional aryl or heteroaryl substituents without the need for pre-functionalization (i.e., halogenation). organic-chemistry.org Applying these methods to the C-H bonds of the thiophene ring in this compound could provide a direct route to more complex, poly-substituted systems.

Another promising avenue is the use of the thiophene sulfur atom in catalysis. Thiophene-based compounds can serve as ligands for transition metals, and the resulting complexes can exhibit unique catalytic activities. nih.govacs.orgresearchgate.net The synthesis of novel ligands derived from this compound could lead to catalysts with tailored electronic and steric properties for a range of organic transformations.

Future advancements in this area will likely involve the development of more selective and efficient catalysts for C-H functionalization, as well as the exploration of new catalytic roles for thiophene-based compounds themselves.

Integration into Emerging Fields of Materials Science and Chemical Biology

The unique combination of a fluorinated phenyl ring and a thiophene-2-carbaldehyde (B41791) moiety makes this compound a highly attractive building block for advanced materials and biological probes.

In materials science, fluorinated thiophene-phenylene co-oligomers are being investigated for their potential in organic electronics. acs.org Fluorination can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is beneficial for electron injection in devices like organic field-effect transistors (OFETs). acs.org The aldehyde group of this compound provides a convenient point for polymerization or for linking the molecule to other components in the construction of organic semiconductors. researchgate.netnorthwestern.edunist.govrsc.org

In the realm of chemical biology, thiophene-based molecules have been successfully developed as fluorescent probes for the detection of metal ions and for bioimaging. acs.orgnih.govnih.govmdpi.com The fluorescence properties of these probes can be tuned by altering the electronic nature of the substituents. The 3-fluorophenyl group in the target compound could modulate its photophysical properties, and the aldehyde can be used to conjugate it to biomolecules or other signaling units. Thiophene-based ligands have also been designed for the optical assignment of disease-associated protein aggregates. nih.gov

Future opportunities lie in the systematic investigation of the electronic and photophysical properties of polymers and oligomers derived from this compound for applications in organic electronics. In chemical biology, the development of novel fluorescent sensors based on this scaffold for the detection of biologically relevant analytes is a promising research direction.

FieldPotential ApplicationRationale
Materials Science Organic Field-Effect Transistors (OFETs)Fluorination can improve electron injection and transport properties. acs.org
Organic Light-Emitting Diodes (OLEDs)Thiophene-phenylene structures can be highly luminescent.
Dye-Sensitized Solar Cells (DSSCs)Thiophene derivatives are used as components in DSSCs.
Chemical Biology Fluorescent Probes for Metal Ion DetectionThiophene-based systems can be designed for selective ion sensing. acs.orgnih.govnih.govmdpi.com
Bioimaging AgentsThe aldehyde allows for conjugation to targeting moieties.
Probes for Protein AggregatesThiophene oligomers can be used to study diseases like Alzheimer's. nih.gov

Computational Design and Discovery of Next-Generation Analogues

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, these in silico methods can be leveraged in several ways.

Firstly, computational screening of virtual libraries of analogues can accelerate the discovery of new compounds with enhanced properties. For example, if the target application is in medicinal chemistry, computational docking studies can predict the binding affinity of derivatives to specific biological targets, such as protein kinases. This allows for the rational design of more potent and selective inhibitors.

Secondly, machine learning algorithms can be trained on experimental data to predict the outcomes of chemical reactions and to optimize reaction conditions. nih.govchemistryviews.orgillinois.educhemrxiv.orgacs.org For the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling, machine learning models could help in selecting the optimal catalyst, base, and solvent combination, thereby reducing the need for extensive experimental screening and accelerating the discovery process. nih.govchemistryviews.orgillinois.educhemrxiv.orgacs.org

The future of research in this area will likely involve a close integration of computational and experimental approaches. The use of artificial intelligence to navigate the vast chemical space of possible analogues and reaction conditions will be crucial for the rapid development of next-generation materials and therapeutic agents based on the this compound scaffold.

Sustainable and Atom-Economical Synthetic Approaches for its Production and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the production and utilization of this compound, there are significant opportunities to implement more sustainable and atom-economical approaches.

The choice of solvent is another critical factor in the sustainability of a chemical process. Traditional Suzuki couplings often use organic solvents that are hazardous and difficult to dispose of. A promising alternative is micellar catalysis, where the reaction is carried out in water using a surfactant to form nanomicelles that can solubilize the reactants and the catalyst. acs.orgresearchgate.netorganic-chemistry.orgpnas.orgnih.gov This approach can lead to highly efficient reactions under mild conditions, significantly reducing the environmental impact. acs.orgresearchgate.netorganic-chemistry.orgpnas.orgnih.gov

Future research should focus on a holistic life cycle assessment of the synthetic routes to this compound, considering not only the reaction itself but also the production of the starting materials and the disposal of waste. nih.govrsc.orgbath.ac.uknih.gov By embracing green chemistry principles, the synthesis and application of this valuable compound can be made more environmentally and economically sustainable.

Q & A

Q. Basic

  • NMR spectroscopy (1H, 13C) is critical for verifying regiochemistry and substitution patterns, particularly distinguishing between ortho, meta, and para fluorophenyl isomers .
  • IR spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and fluorine-related vibrations.
  • Mass spectrometry confirms molecular weight (e.g., HRMS for exact mass ).
  • HPLC/GC assesses purity (>97% by HLC in some cases ).
  • X-ray crystallography resolves ambiguities in regiochemistry, as seen in studies of analogous thiophene derivatives .

How do electronic effects of the fluorine substituent influence the compound’s reactivity in derivatization?

Advanced
The electron-withdrawing fluorine atom at the 3-position of the phenyl ring alters electron density distribution, directing nucleophilic attacks to specific sites on the thiophene ring. Computational studies (e.g., DFT) can predict reactive sites, while experimental validation involves comparing reaction rates with non-fluorinated analogs . For example, fluorination may enhance electrophilicity at the aldehyde group, facilitating Schiff base formation with amines .

What challenges arise in achieving regioselectivity during functionalization of thiophene-2-carbaldehyde derivatives?

Advanced
Competing C–H activation sites on the thiophene ring can lead to mixtures of regioisomers. Strategies to improve selectivity include:

  • Directing groups (e.g., ester or amide substituents) to guide metal catalysts to specific positions.
  • Tailored ligands in Pd catalysis (e.g., phosphine ligands favoring β-coupling ).
  • Solvent polarity and temperature optimization to stabilize transition states .

How can condensation reactions with amines be optimized to form Schiff bases?

Q. Methodological

  • Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products.
  • Catalysis : Glacial acetic acid (0.5 mL per 50 mL solvent) accelerates imine formation .
  • Monitoring : TLC tracks reaction progress (Rf values for intermediates ).
  • Purification : Recrystallization (methanol/water) or column chromatography isolates the product .

How should researchers address discrepancies in reported reaction yields?

Q. Data Analysis

  • Purity of reagents : Ensure starting materials are >97% pure (e.g., via HLC ).
  • Reaction atmosphere : Moisture-sensitive reactions require inert conditions (N2/Ar).
  • Catalyst activity : Use freshly prepared Pd catalysts to avoid deactivation .
  • Reproducibility : Follow standardized protocols for reaction setup and work-up (e.g., microanalysis for new compounds ).

What advanced applications does this compound have in materials science?

Q. Application

  • Organic solar cells : As a donor-acceptor (D-A) building block, the aldehyde group extends conjugation for improved light absorption .
  • Fluorescent probes : Thiophene-carbaldehyde derivatives serve as chemodosimeters for detecting analytes like phosgene, leveraging their optical properties .

How is the bioactivity of derivatives evaluated in pharmacological research?

Q. Biological Relevance

  • In vitro assays : Antimicrobial activity tested via broth microdilution; cytotoxicity assessed against cancer cell lines (e.g., MTT assay).
  • Structure-activity relationship (SAR) : Analogues with modified fluorophenyl or thiophene groups guide optimization .
  • Computational docking : Predicts binding interactions with biological targets (e.g., enzymes ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenyl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenyl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.